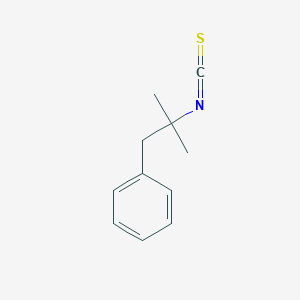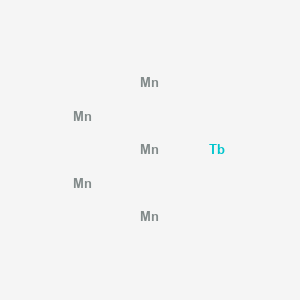
1,5,9-Tribromocyclododeca-1,5,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9-Tribromocyclododeca-1,5,9-triene is a brominated derivative of cyclododecatriene, a cyclic triene with the formula C12H15Br3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5,9-Tribromocyclododeca-1,5,9-triene can be synthesized through the bromination of cyclododecatriene. The reaction typically involves the addition of bromine (Br2) to cyclododecatriene in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,9-Tribromocyclododeca-1,5,9-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to cyclododecatriene by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form brominated cyclododecadiene or cyclododecatetraene using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or ROH in polar solvents like water or alcohols.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products
Substitution: Formation of hydroxyl, amino, or alkoxy derivatives of cyclododecatriene.
Reduction: Formation of cyclododecatriene.
Oxidation: Formation of brominated cyclododecadiene or cyclododecatetraene.
Applications De Recherche Scientifique
1,5,9-Tribromocyclododeca-1,5,9-triene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,5,9-tribromocyclododeca-1,5,9-triene involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in changes in cellular processes and pathways, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular signaling.
Comparaison Avec Des Composés Similaires
1,5,9-Tribromocyclododeca-1,5,9-triene can be compared with other brominated cyclododecatriene derivatives, such as:
1,5,9-Trichlorocyclododeca-1,5,9-triene: Similar structure but with chlorine atoms instead of bromine.
1,5,9-Triiodocyclododeca-1,5,9-triene: Similar structure but with iodine atoms instead of bromine.
1,5,9-Trifluorocyclododeca-1,5,9-triene: Similar structure but with fluorine atoms instead of bromine.
Propriétés
Numéro CAS |
65656-69-1 |
|---|---|
Formule moléculaire |
C12H15Br3 |
Poids moléculaire |
398.96 g/mol |
Nom IUPAC |
1,5,9-tribromocyclododeca-1,5,9-triene |
InChI |
InChI=1S/C12H15Br3/c13-10-4-1-5-11(14)7-3-9-12(15)8-2-6-10/h4,7-8H,1-3,5-6,9H2 |
Clé InChI |
IRXJNHRXFMLVTR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CCCC(=CCCC(=C1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)
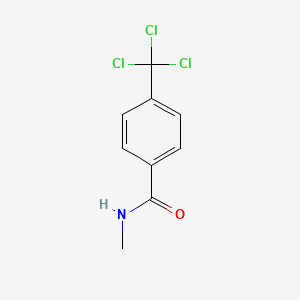
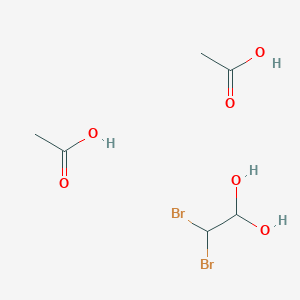
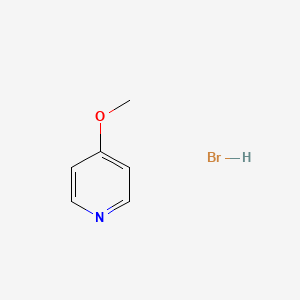
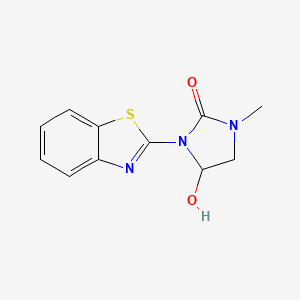
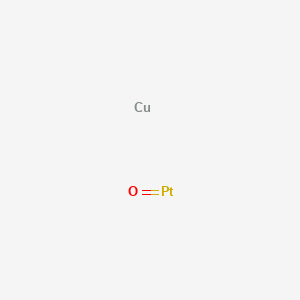
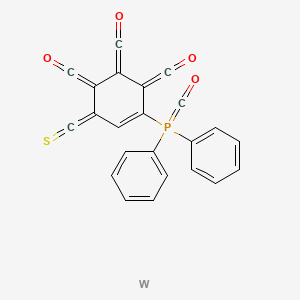
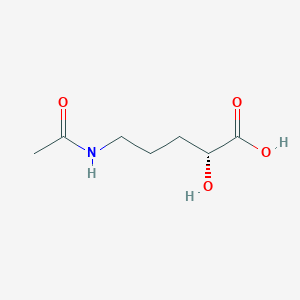
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)


